(-)-Varitriol
Overview
Description
(-)-Varitriol is a naturally occurring compound that belongs to the class of secondary metabolites known as polyketides. It was first isolated from the marine-derived fungus Emericella variecolor. This compound has garnered significant interest due to its unique chemical structure and potential biological activities, including anticancer and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Varitriol involves several steps, starting from simple organic molecules. One common synthetic route includes the use of aldol condensation, followed by cyclization and reduction reactions. The key steps involve:
Aldol Condensation: This reaction typically involves the use of aldehydes and ketones in the presence of a base such as sodium hydroxide or potassium hydroxide.
Cyclization: The intermediate product undergoes cyclization to form the core structure of this compound. This step often requires acidic conditions, such as the use of hydrochloric acid or sulfuric acid.
Reduction: The final step involves the reduction of the intermediate compound to yield this compound. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound is still in the research phase, with efforts focused on optimizing the yield and purity of the compound. Current methods involve large-scale synthesis using the aforementioned synthetic routes, with modifications to improve efficiency and reduce costs. Biotechnological approaches, such as the use of genetically engineered microorganisms, are also being explored for the production of this compound.
Chemical Reactions Analysis
Types of Reactions
(-)-Varitriol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Halogenation reactions, where a hydrogen atom is replaced by a halogen, are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
(-)-Varitriol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying polyketide biosynthesis and for developing new synthetic methodologies.
Biology: this compound is studied for its potential biological activities, including its role as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases, particularly cancer.
Industry: The compound is being investigated for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (-)-Varitriol involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to and inhibiting certain enzymes involved in cell growth and proliferation. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that this compound may interact with proteins involved in the regulation of the cell cycle and apoptosis.
Comparison with Similar Compounds
(-)-Varitriol is unique among polyketides due to its specific chemical structure and biological activities. Similar compounds include:
Variecolin: Another polyketide isolated from the same marine fungus, with similar anticancer properties.
Epoxyvariecolin: A derivative of variecolin with an additional epoxy group, which may enhance its biological activity.
Variecoxanthone: A xanthone derivative with antimicrobial properties.
Compared to these compounds, this compound stands out due to its unique combination of structural features and potent biological activities, making it a promising candidate for further research and development.
Properties
IUPAC Name |
(2S,3R,4S,5R)-2-[(E)-2-[2-(hydroxymethyl)-3-methoxyphenyl]ethenyl]-5-methyloxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-9-14(17)15(18)13(20-9)7-6-10-4-3-5-12(19-2)11(10)8-16/h3-7,9,13-18H,8H2,1-2H3/b7-6+/t9-,13+,14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUADRHIBCXAFH-MVBSPKBLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)C=CC2=C(C(=CC=C2)OC)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)/C=C/C2=C(C(=CC=C2)OC)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468452 | |
Record name | (-)-Varitriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906482-48-2 | |
Record name | (-)-Varitriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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